Tautomer-Specific Hydrogen Bond Donor Count: 8aH vs. 4H Tautomer of 1,4-Benzoxazine-2,3-dione
The 8aH tautomer of 1,4-benzoxazine-2,3-dione carries zero hydrogen bond donors (HBD = 0) because the exchangeable hydrogen resides on the 8a ring-junction carbon rather than the N-4 position, whereas the more common 4H tautomer (2H-1,4-benzoxazine-2,3(4H)-dione, CAS 3597-63-5) possesses one HBD (HBD = 1) [1]. This difference is structurally validated by the InChI and SMILES notations: the 8aH form (SMILES: C1=CC2C(=NC(=O)C(=O)O2)C=C1) lacks the N-H proton present in the 4H form (InChI: InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4H,(H,9,10)) [1]. The absence of an H-bond donor in the 8aH tautomer alters its membrane permeability profile, with a computed XLogP3 of 1.1 versus approximately 0.9–0.91 for the 4H tautomer [1].
| Evidence Dimension | Hydrogen bond donor count and lipophilicity |
|---|---|
| Target Compound Data | HBD = 0; XLogP3 = 1.1; TPSA = 55.7 Ų |
| Comparator Or Baseline | 2H-1,4-benzoxazine-2,3(4H)-dione (CAS 3597-63-5): HBD = 1; ACD/LogP = 0.91; TPSA = 55.4 Ų |
| Quantified Difference | ΔHBD = -1; ΔLogP ≈ +0.2; ΔTPSA ≈ +0.3 Ų |
| Conditions | In silico computed properties: PubChem XLogP3 3.0 for 8aH form; ACD/Labs LogP for 4H form at pH 5.5–7.4 |
Why This Matters
The zero-HBD profile of the 8aH tautomer predicts altered blood-brain barrier penetration and membrane partitioning relative to the 4H form, making it the preferred procurement choice for CNS-targeted screening campaigns where reduced hydrogen bonding is desirable.
- [1] PubChem. 8aH-1,4-benzoxazine-2,3-dione. Compound Summary CID 78169905. Computed Properties: HBD = 0, XLogP3 = 1.1, TPSA = 55.7 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/78169905 View Source
